molecular formula C6H8N2O B3211168 2-(Aminomethyl)-4-hydroxypyridine CAS No. 1083424-10-5

2-(Aminomethyl)-4-hydroxypyridine

Cat. No.: B3211168
CAS No.: 1083424-10-5
M. Wt: 124.14 g/mol
InChI Key: PRBLWZFEBHLVAM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-hydroxypyridine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBLWZFEBHLVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the pKa Values and Ionization States of 2-(Aminomethyl)-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a compound's behavior in biological systems. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile. For researchers, scientists, and drug development professionals, an accurate determination and a nuanced understanding of a molecule's pKa values are not merely academic exercises but essential components of rational drug design and optimization.

This in-depth technical guide focuses on 2-(Aminomethyl)-4-hydroxypyridine, a heterocyclic compound with multiple ionizable centers. Its structural motifs, a pyridine ring, an aminomethyl group, and a hydroxyl group, are common in many biologically active molecules. Understanding the interplay of these functional groups and their respective contributions to the overall ionization profile of the molecule is crucial for predicting its behavior in physiological environments and for designing effective drug delivery systems. This guide will provide a comprehensive overview of the ionization states of this compound, present estimated pKa values based on related structures, and offer detailed, field-proven methodologies for their experimental determination.

Ionization States of this compound: A Multi-protic System

This compound is a polyprotic molecule, meaning it can donate or accept more than one proton. The three key functional groups that participate in proton exchange are the pyridine ring nitrogen, the primary amine of the aminomethyl group, and the hydroxyl group. The ionization state of the molecule is therefore highly dependent on the pH of the surrounding environment.

The interplay between these groups is significant. The electron-donating aminomethyl group and the electron-donating hydroxyl group influence the basicity of the pyridine nitrogen. Conversely, the electron-withdrawing nature of the protonated pyridine ring will affect the acidity of the hydroxyl group and the basicity of the aminomethyl group.

Below is a diagram illustrating the principal ionization states of this compound across a pH gradient.

ionization_states H3A++ Dicationic (pH < pKa1) H2A+ Monocationic (pKa1 < pH < pKa2) H3A++->H2A+ + H+ HA Neutral/Zwitterionic (pKa2 < pH < pKa3) H2A+->HA + H+ A- Anionic (pH > pKa3) HA->A- + H+ potentiometric_titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Analyte Solution (e.g., 1-10 mM) calibrate_ph Calibrate pH Meter (using standard buffers) prep_titrant Prepare Standardized Titrant (e.g., 0.1 M HCl and 0.1 M NaOH) titrate Titrate with Acid/Base calibrate_ph->titrate record_data Record pH vs. Titrant Volume titrate->record_data plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve det_endpoints Determine Equivalence Points (1st and 2nd derivatives) plot_curve->det_endpoints calc_pka Calculate pKa Values (pH at half-equivalence points) det_endpoints->calc_pka

Caption: A streamlined workflow for the determination of pKa values using potentiometric titration.

Detailed Protocol for Potentiometric Titration

I. Materials and Reagents:

  • This compound sample of known purity

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Potassium Chloride (KCl) for maintaining constant ionic strength

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or a calibrated burette

  • Magnetic stirrer and stir bar

  • Thermostatted titration vessel

II. Experimental Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration in the range of 1-10 mM. The exact concentration will depend on the sensitivity of the pH electrode and the expected buffer capacity of the sample.

    • Dissolve the sample in a known volume of high-purity water. To ensure a constant ionic strength throughout the titration, add KCl to a final concentration of 0.1 M.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values. This is a critical step to ensure the accuracy of the pH measurements.

  • Titration with Acid (to determine basic pKa values):

    • Place a known volume of the analyte solution into the thermostatted titration vessel.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Begin stirring the solution gently.

    • Add the standardized 0.1 M HCl solution in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops significantly, indicating that all basic groups have been protonated.

  • Titration with Base (to determine acidic pKa values):

    • To the resulting acidic solution from the previous step, or to a fresh sample of the analyte dissolved in a slight excess of HCl, titrate with the standardized 0.1 M NaOH solution.

    • Add the NaOH solution in small increments, recording the pH after each addition.

    • Continue the titration until the pH rises significantly, indicating that all acidic protons have been removed.

III. Data Analysis:

  • Plot the Titration Curve: Plot the measured pH values (y-axis) against the volume of titrant added (x-axis).

  • Determine the Equivalence Points: The equivalence points correspond to the steepest parts of the titration curve. These can be accurately determined by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV) or the zero crossings of the second derivative (Δ²pH/ΔV²).

  • Calculate the pKa Values: The pKa for each ionizable group is equal to the pH at the half-equivalence point. [1]For a polyprotic acid, there will be a pKa for each proton. [2][3][1]

Alternative Method: UV-Vis Spectrophotometry

For compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization, UV-Vis spectrophotometry offers a sensitive and complementary method for pKa determination. [4][5][6][7][8]This technique is particularly useful for compounds with low solubility or when only small amounts of sample are available. [6] The protocol involves preparing a series of solutions of the analyte in buffers of varying, precisely known pH values. The UV-Vis spectrum of each solution is then recorded. The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated species have different molar absorptivities) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. [5]For polyprotic systems, multi-wavelength analysis can be employed to deconvolve the overlapping ionization equilibria.

Conclusion: A Foundation for Informed Drug Development

The determination of pKa values for a molecule like this compound is a foundational step in its journey from a potential drug candidate to a therapeutic agent. A comprehensive understanding of its ionization states provides invaluable insights into its likely behavior in the complex and varied pH environments of the human body. The methodologies outlined in this guide, particularly potentiometric titration, offer a robust and reliable means of obtaining this critical data. By integrating a sound theoretical understanding of pKa with rigorous experimental practice, researchers and drug development professionals can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Pearson. Polyprotic Titrations Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry LibreTexts. Titration of a Weak Polyprotic Acid. (2024). [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Khan Academy. Titrations of polyprotic acids. [Link]

  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). [Link]

  • Ríos, D., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS medicinal chemistry letters, 3(6), 488–491. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Save My Exams. Titration Curves of Polyprotic Acids. (2024). [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290. [Link]

  • PubChem. 4-Hydroxypyridine. [Link]

Sources

Tautomeric Equilibrium of 4-Hydroxypyridine Derivatives in Solution: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms of pyridine derivatives is a phenomenon of profound significance in medicinal chemistry and drug development. The predominance of one tautomer over the other is delicately influenced by a symphony of factors including the surrounding solvent environment and the electronic nature of substituents on the pyridine ring. This guide provides a comprehensive exploration of the principles governing this equilibrium, detailed experimental protocols for its quantitative assessment, and an analysis of the structural and environmental factors that dictate the tautomeric preference. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical chemical behavior.

The Fundamental Equilibrium: 4-Hydroxypyridine vs. 4-Pyridone

4-Hydroxypyridine and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the aromatic enol form (4-hydroxypyridine) and the non-aromatic but highly polar keto form (4-pyridone). While the 4-hydroxypyridine tautomer possesses a classic aromatic sextet, the 4-pyridone form can achieve a degree of aromatic character through a charge-separated resonance contributor, where the lone pair of electrons on the nitrogen atom is delocalized into the ring. This delocalization places a negative charge on the more electronegative oxygen atom and a positive charge on the nitrogen.

The position of this equilibrium is not fixed; it is a sensitive function of the molecule's environment and intrinsic electronic properties. In the gas phase, the 4-hydroxypyridine form is generally favored.[1] However, in solution and in the solid state, the equilibrium often shifts, sometimes dramatically, towards the 4-pyridone tautomer.[1] Understanding and controlling this equilibrium is paramount in drug design, as the different tautomers can exhibit distinct biological activities, solubilities, and pharmacokinetic profiles.

Caption: The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.

Key Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 4-hydroxypyridine and 4-pyridone tautomers is primarily dictated by two key factors: the nature of the solvent and the electronic effects of substituents on the pyridine ring.

The Profound Impact of the Solvent

The solvent plays a pivotal role in determining the predominant tautomeric form. The general principle is that polar solvents favor the more polar 4-pyridone tautomer, while non-polar solvents favor the less polar 4-hydroxypyridine form.[1] This can be rationalized by considering the dipole moments of the two tautomers and their interactions with the solvent. The 4-pyridone tautomer, with its charge-separated resonance structure, possesses a significantly larger dipole moment than the 4-hydroxypyridine form.

Causality behind the solvent effect:

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They effectively solvate the polar 4-pyridone tautomer through strong intermolecular hydrogen bonds with the carbonyl oxygen and the N-H group.[2] This extensive solvation network significantly stabilizes the 4-pyridone form, shifting the equilibrium in its favor.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can stabilize the polar 4-pyridone tautomer through dipole-dipole interactions. While they cannot donate hydrogen bonds, their ability to accept them from the N-H group of the 4-pyridone contributes to its stabilization.

  • Non-Polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar 4-hydroxypyridine tautomer is favored as it experiences more favorable van der Waals interactions compared to the highly polar 4-pyridone, which would be poorly solvated. In some non-polar solvents, comparable amounts of both tautomers can exist.[1]

Solvent_Effect Influence of Solvent Polarity on Tautomeric Equilibrium Non-Polar Solvent\n(e.g., Cyclohexane) Non-Polar Solvent (e.g., Cyclohexane) Favors Less Polar Tautomer Favors Less Polar Tautomer Non-Polar Solvent\n(e.g., Cyclohexane)->Favors Less Polar Tautomer Low Dielectric Constant 4-Hydroxypyridine\n(Enol Form) 4-Hydroxypyridine (Enol Form) Favors Less Polar Tautomer->4-Hydroxypyridine\n(Enol Form) Polar Solvent\n(e.g., Water) Polar Solvent (e.g., Water) Favors More Polar Tautomer Favors More Polar Tautomer Polar Solvent\n(e.g., Water)->Favors More Polar Tautomer High Dielectric Constant + Hydrogen Bonding 4-Pyridone\n(Keto Form) 4-Pyridone (Keto Form) Favors More Polar Tautomer->4-Pyridone\n(Keto Form)

Caption: The effect of solvent polarity on the 4-hydroxypyridine/4-pyridone equilibrium.

A theoretical framework for understanding these solvent effects is provided by continuum solvation models, such as the Onsager reaction field model . This model treats the solvent as a continuous dielectric medium. The solute molecule occupies a cavity within this medium, and its dipole moment induces a reaction field in the solvent, which in turn interacts with the solute's dipole. The more polar 4-pyridone tautomer experiences a stronger stabilizing interaction with this reaction field in high-dielectric-constant solvents, thus explaining its predominance in polar environments.

The Modulating Role of Substituents

The electronic nature of substituents on the pyridine ring can significantly modulate the tautomeric equilibrium. The position of the substituent is also critical, with groups in the α-positions (2 and 6) generally exerting a more pronounced effect than those in the β-positions (3 and 5).[3]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups tend to stabilize the 4-hydroxypyridine (enol) form. This is because these groups can participate in resonance delocalization with the lone pair of the hydroxyl group, which is not possible in the 4-pyridone tautomer.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups generally favor the 4-pyridone (keto) form. These groups increase the electron density in the ring, enhancing the basicity of the ring nitrogen and favoring the protonation at the nitrogen to form the pyridone tautomer.

The transmission of these substituent effects can be quantitatively analyzed using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ).[4]

Experimental Determination of the Tautomeric Equilibrium

The quantitative determination of the tautomeric equilibrium constant (KT) is crucial for understanding and predicting the behavior of 4-hydroxypyridine derivatives in different environments. The two most common and powerful techniques for this purpose are UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A critical aspect of these experimental determinations is the use of "locked" or "fixed" tautomeric analogues. These are N-methylated (N-methyl-4-pyridone) and O-methylated (4-methoxypyridine) derivatives that are unable to tautomerize. These compounds serve as invaluable references for the pure keto and enol forms, respectively, allowing for accurate spectroscopic analysis.

Synthesis of Tautomerically Locked Reference Compounds

Protocol 1: Synthesis of 4-Methoxypyridine (Locked Enol Form)

This procedure involves the O-methylation of 4-hydroxypyridine.

  • Dissolution: Dissolve 4-hydroxypyridine in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a slight excess of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture and allow it to stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-Methyl-4-pyridone (Locked Keto Form)

The synthesis of N-methyl-4-pyridone can be achieved through the N-methylation of 4-hydroxypyridine.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypyridine in a suitable solvent like DMF.

  • Methylation: Add methyl iodide (CH₃I) to the solution. The reaction can be carried out at room temperature or with gentle heating.[5]

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.

Determination of KT by UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for determining the tautomeric ratio, as the enol and keto forms typically exhibit distinct absorption maxima (λmax).

Experimental Workflow:

UV_Vis_Workflow UV-Vis Workflow for K_T Determination cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation of K_T A Prepare stock solutions of: - 4-hydroxypyridine derivative - N-methyl-4-pyridone (keto ref.) - 4-methoxypyridine (enol ref.) B Prepare a series of dilutions in the desired solvent A->B C Record UV-Vis spectra for all solutions D Identify λ_max for keto and enol forms from reference compound spectra C->D E Measure absorbance (A) of the derivative at λ_max(keto) and λ_max(enol) G Calculate concentrations of each tautomer using simultaneous equations E->G F Calculate molar absorptivities (ε) of reference compounds at these λ_max F->G H Calculate K_T = [Pyridone]/[Hydroxypyridine] G->H cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_calc cluster_calc cluster_acq->cluster_calc

Caption: Step-by-step workflow for determining the tautomeric equilibrium constant using UV-Vis spectroscopy.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the 4-hydroxypyridine derivative, N-methyl-4-pyridone, and 4-methoxypyridine of known concentrations in the solvent of interest.

    • From these stock solutions, prepare a series of dilutions to establish Beer-Lambert law calibration curves for the reference compounds.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectra of all solutions over an appropriate wavelength range (e.g., 200-400 nm).

    • From the spectra of the reference compounds, determine the wavelength of maximum absorbance (λmax) for the pure pyridone (λketo) and hydroxypyridine (λenol) forms.

    • Also, determine the molar absorptivity (ε) for each reference compound at both λketo and λenol.

  • Data Analysis and Calculation of KT:

    • For the 4-hydroxypyridine derivative solution, measure the absorbance at λketo (Aketo) and λenol (Aenol).

    • The total concentration (Ctotal) is the sum of the concentrations of the pyridone ([PY]) and hydroxypyridine ([HP]) tautomers: Ctotal = [PY] + [HP].

    • The absorbance at each wavelength is the sum of the contributions from both tautomers:

      • Aketo = εPY,keto[PY] + εHP,keto[HP]

      • Aenol = εPY,enol[PY] + εHP,enol[HP]

    • Solve these two simultaneous equations for the unknown concentrations [PY] and [HP].

    • Calculate the tautomeric equilibrium constant: KT = [PY] / [HP].

Determination of KT by ¹H NMR Spectroscopy

¹H NMR spectroscopy is another powerful tool for quantifying tautomeric ratios, provided that the interconversion between the tautomers is slow on the NMR timescale.[6] This is often the case for 4-hydroxypyridine derivatives at room temperature.

Experimental Workflow:

NMR_Workflow NMR Workflow for K_T Determination cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_calc_nmr Calculation of K_T A_nmr Prepare solutions of the 4-hydroxypyridine derivative in the desired deuterated solvent B_nmr (Optional but recommended) Prepare solutions of N-methyl-4-pyridone and 4-methoxypyridine for peak assignment A_nmr->B_nmr C_nmr Acquire ¹H NMR spectra for all samples D_nmr Identify distinct, well-resolved signals corresponding to each tautomer C_nmr->D_nmr E_nmr Integrate the area of the selected signals for the pyridone (I_PY) and hydroxypyridine (I_HP) forms F_nmr Calculate the mole fraction of each tautomer E_nmr->F_nmr G_nmr Calculate K_T = I_PY / I_HP F_nmr->G_nmr cluster_prep_nmr cluster_prep_nmr cluster_acq_nmr cluster_acq_nmr cluster_prep_nmr->cluster_acq_nmr cluster_calc_nmr cluster_calc_nmr cluster_acq_nmr->cluster_calc_nmr

Caption: Step-by-step workflow for determining the tautomeric equilibrium constant using ¹H NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the 4-hydroxypyridine derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • It is highly advisable to also acquire spectra of the N-methyl-4-pyridone and 4-methoxypyridine reference compounds in the same solvent to aid in the unambiguous assignment of signals to each tautomer.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) to allow for quantitative integration.

  • Data Analysis and Calculation of KT:

    • Identify one or more well-resolved signals that are unique to each tautomer. Protons on the pyridine ring are often suitable for this purpose.

    • Carefully integrate the area of the chosen signal for the 4-pyridone tautomer (IPY) and the corresponding signal for the 4-hydroxypyridine tautomer (IHP).

    • The tautomeric ratio is directly proportional to the ratio of the integrated signal areas. The equilibrium constant is calculated as: KT = IPY / IHP.[7]

Quantitative Data on Tautomeric Equilibria

The following table summarizes representative tautomeric equilibrium constants (KT = [Pyridone]/[Hydroxypyridine]) for 4-hydroxypyridine in various solvents, illustrating the profound impact of the solvent environment.

SolventDielectric Constant (ε)KTPredominant Form
Water80.1> 1004-Pyridone
Ethanol24.6~104-Pyridone
Chloroform4.8~1Comparable amounts
Cyclohexane2.0< 14-Hydroxypyridine

Note: The KT values are approximate and can vary with temperature and the specific derivative. Data synthesized from multiple sources.[1][8]

Conclusion

The tautomeric equilibrium of 4-hydroxypyridine derivatives is a multifaceted phenomenon governed by a delicate interplay of intramolecular electronic effects and intermolecular interactions with the solvent. A thorough understanding of this equilibrium is indispensable for the rational design of novel therapeutics, as the tautomeric form can profoundly influence a molecule's biological activity and physicochemical properties. The experimental protocols outlined in this guide, particularly when used in conjunction with tautomerically locked reference compounds, provide a robust framework for the quantitative assessment of this crucial equilibrium. By systematically investigating the effects of solvents and substituents, researchers can gain valuable insights into the behavior of these important heterocyclic scaffolds and ultimately design more effective and targeted drug candidates.

References

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  • Google Patents. Process for preparing 4-hydroxypyridines.
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Crystal Structure Analysis of 2-(Aminomethyl)-4-hydroxypyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis of 2-(Aminomethyl)-4-hydroxypyridine (2-AMHP) and its metal complexes. It synthesizes crystallographic data from homologous systems (2-aminomethylpyridine, 4-hydroxypyridine/4-pyridone) and specific drug-target interactions (MmpL3 inhibitors) to provide a rigorous framework for characterization.

Technical Guide for Structural Biologists & Medicinal Chemists

Executive Summary & Ligand Profile

The ligand This compound (2-AMHP) is a bifunctional chelator and a pharmacophore scaffold used in antitubercular drug design (MmpL3 inhibitors). Its structural analysis is non-trivial due to prototropic tautomerism (hydroxypyridine


 pyridone), which dictates its coordination modes and supramolecular assembly.
Ligand Identity
  • CAS: 1083424-10-5

  • Core Scaffold: Pyridine ring with a flexible aminomethyl arm (

    
    ) at C2 and a hydroxyl group at C4.
    
  • Key Structural Challenge: Distinguishing between the 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, keto-amine) forms in the solid state.

Synthesis & Crystallization Protocols

Causality: The choice of solvent polarity and pH directly forces the tautomeric equilibrium, influencing whether the ligand crystallizes as a neutral molecule, a zwitterion, or a metal chelate.

Protocol A: Metal Complex Growth (Cu/Zn)

This method targets the N,N-chelate mode, stabilizing the pyridine form.

  • Stoichiometry: Dissolve 1.0 eq of metal salt (

    
     or 
    
    
    
    ) in methanol.
  • Ligand Addition: Add 2.0 eq of 2-AMHP slowly. The solution will turn deep blue (Cu) or colorless (Zn) as the 5-membered chelate ring forms.

  • pH Adjustment: Adjust to pH 6.5–7.0 using dilute NaOH. Why: Deprotonation of the ammonium form is required for coordination, but high pH may deprotonate the 4-OH, altering solubility.

  • Crystallization: Vapor diffusion of diethyl ether into the methanolic solution at 4°C.

Protocol B: Zwitterionic Co-Crystallization

This method targets the 4-pyridone tautomer for supramolecular studies.

  • Solvent: Use water/ethanol (1:1). Polar protic solvents stabilize the polar pyridone/zwitterionic form.

  • Acidification: Add 1.0 eq of HCl or Trifluoroacetic acid (TFA).

  • Growth: Slow evaporation at room temperature. The protonated pyridine nitrogen forces the 4-substituent into the keto/hydroxy equilibrium.

Workflow Visualization

SynthesisWorkflow Start 2-AMHP Ligand Solvent Solvent Selection Start->Solvent Metal Add M(II) Salt (Cu, Zn, Fe) Solvent->Metal Pathway A: Coordination Acid Add Acid (HCl, TFA) Solvent->Acid Pathway B: Protonation Cryst1 Vapor Diffusion (MeOH/Ether) Metal->Cryst1 pH 6.5-7.0 Cryst2 Slow Evaporation (Water/EtOH) Acid->Cryst2 pH < 4.0 Complex N,N-Chelate Complex (Pyridine Form) Salt Pyridinium Salt (Pyridone/Zwitterion) Cryst1->Complex Cryst2->Salt

Figure 1: Decision tree for synthesizing metal chelates versus protonated salts, highlighting the divergence in experimental conditions.

Structural Analysis & Interpretation

When solving the structure (typically


 or 

), you must validate the tautomeric state and coordination geometry.
A. Coordination Geometry (The "Bite")

The 2-aminomethyl group forms a stable 5-membered chelate ring with the pyridine nitrogen.

  • Bite Angle: Expect an N(py)–M–N(amine) angle of 81°–83° . This deviation from 90° is characteristic of 2-aminomethylpyridine derivatives.

  • Bond Lengths:

    • 
      : Typically shorter (~1.98–2.02 Å for Cu(II)) due to 
      
      
      
      -backbonding.
    • 
      : Typically longer (~2.00–2.05 Å) and purely 
      
      
      
      -donating.
B. Tautomer Identification (Critical Check)

You must distinguish between the Hydroxypyridine (Enol) and Pyridone (Keto) forms based on bond lengths in the heterocyclic ring.

Structural Feature4-Hydroxypyridine Form4-Pyridone Form
C4–O Bond Length 1.34 – 1.36 Å (Single bond character)1.24 – 1.27 Å (Double bond character)
Ring C3–C4 Bond ~1.38 Å (Aromatic)~1.44 Å (Longer, single bond character)
Ring C2–C3 Bond ~1.38 Å (Aromatic)~1.35 Å (Shorter, double bond character)
H-Atom Location On Oxygen (O–H)On Ring Nitrogen (N–H)

Validation Step: Check the Difference Fourier Map closely around N1 (ring nitrogen) and O4. If a Q-peak (electron density) appears ~0.88 Å from N1, the molecule is in the Pyridone or Pyridinium state.

C. Supramolecular Assembly
  • R2^2(8) Motif: In the absence of metal coordination (or if the amine is protonated), the ligand forms centrosymmetric dimers via N–H...O hydrogen bonds.

  • Pi-Stacking: The pyridine rings often stack in an antiparallel fashion with a centroid-centroid distance of 3.6 – 3.8 Å .

  • MmpL3 Binding Context: In protein-bound structures (e.g., MmpL3 inhibitors), the aminomethyl nitrogen often H-bonds with conserved Asp/Tyr residues, while the hydrophobic pyridine ring engages in

    
    -
    
    
    
    T-shaped interactions with Phe residues in the translocation channel.

Logical Pathway of Tautomeric Coordination

The following diagram illustrates how the ligand's state shifts based on the environment, affecting the final crystal structure.

TautomerLogic Neutral Neutral Ligand (Equilibrium) Hydroxy 4-Hydroxypyridine (Aromatic) Neutral->Hydroxy Non-polar Solvent Gas Phase Pyridone 4-Pyridone (Keto-Amine) Neutral->Pyridone Polar Solvent Solid State Packing MetalComplex Metal Complex (N,N-Chelation) Hydroxy->MetalComplex + Cu(II)/Zn(II) (N1 binds Metal) Dimer Supramolecular Dimer (H-Bonded Network) Pyridone->Dimer Self-Assembly (N1-H acts as Donor) Analysis1 MetalComplex->Analysis1 Check: Bite Angle ~82° Analysis2 Dimer->Analysis2 Check: C=O ~1.26 Å

Figure 2: Mechanistic flow of tautomer selection leading to distinct crystallographic outcomes (Metal Coordination vs. H-Bonded Arrays).

References

  • MmpL3 Inhibition & Structure: Wen, Y., et al. (2023).[1] "Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents." European Journal of Medicinal Chemistry. Link

  • Coordination Chemistry of 2-Picolylamine: Chelucci, G., et al. (2015). "Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands." Coordination Chemistry Reviews. Link

  • Tautomerism in Crystals: Forlani, L., et al. (2002). "Pyridine-Tautomerism of Hydroxy Pyridine." Arkivoc. Link

  • Mixed Tautomer Complexes: Place, B. J., et al. (2019). "Unusual coordination behavior by a hydroxypyridine/pyridone ligand." Journal of Coordination Chemistry. Link

  • Hydrogen Bonding Patterns: Duong, Q. T., et al. (2021). "Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations." ACS Omega. Link

Sources

Methodological & Application

Step-by-step protocol for the synthesis of 2-(Aminomethyl)-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(Aminomethyl)-4-hydroxypyridine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable pyridine derivative for research and development in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and scalability, proceeding through four distinct stages: 1) Synthesis of 2-(Hydroxymethyl)-4-methoxypyridine, 2) Chlorination of the hydroxymethyl group, 3) Azide substitution and subsequent reduction to the aminomethyl group, and 4) Demethylation to yield the final product. This guide emphasizes the rationale behind procedural choices, safety considerations for hazardous reagents, and methods for characterization, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction

Pyridine scaffolds are fundamental building blocks in the development of novel therapeutic agents due to their presence in numerous natural products and FDA-approved drugs. The specific substitution pattern of this compound, featuring a basic aminomethyl group and a hydrogen-bonding hydroxypyridone moiety, makes it a highly attractive intermediate for constructing molecules with potential biological activity. This protocol details a reliable synthetic pathway starting from commercially available precursors, providing researchers with a practical guide for obtaining this key intermediate.

Overall Synthetic Scheme

The synthesis is a four-step process designed to sequentially install and unmask the required functional groups while minimizing side reactions. The methoxy group serves as a protecting group for the 4-hydroxy functionality, which is deprotected in the final step to prevent its interference in the preceding transformations.

Synthetic_Pathway Start 2-Acetoxymethyl- 4-methoxypyridine Inter1 2-(Hydroxymethyl)- 4-methoxypyridine Start->Inter1 Step 1 3M HCl, Reflux Inter2 2-(Chloromethyl)- 4-methoxypyridine Inter1->Inter2 Step 2 SOCl₂, Toluene Inter3 2-(Azidomethyl)- 4-methoxypyridine Inter2->Inter3 Step 3a NaN₃, DMF Inter4 2-(Aminomethyl)- 4-methoxypyridine Inter3->Inter4 Step 3b H₂, Pd/C Final 2-(Aminomethyl)- 4-hydroxypyridine Inter4->Final Step 4 48% HBr, Reflux

Caption: Four-step synthesis of this compound.

Materials and Equipment

Reagents & SolventsEquipment
2-Acetoxymethyl-4-methoxypyridineRound-bottom flasks (various sizes)
3M Hydrochloric Acid (HCl)Reflux condenser
Sodium Bicarbonate (NaHCO₃)Magnetic stirrer with heating mantle
Dichloromethane (DCM)Ice bath
Anhydrous Sodium Sulfate (Na₂SO₄)Dropping funnel
Thionyl Chloride (SOCl₂)Rotary evaporator
ToluenepH meter or pH paper
Sodium Azide (NaN₃)High-pressure hydrogenation vessel
Dimethylformamide (DMF)Filtration apparatus (Büchner funnel)
Palladium on Carbon (10% Pd/C)Standard laboratory glassware
Methanol (MeOH)TLC plates and developing chamber
48% Hydrobromic Acid (HBr)NMR Spectrometer, Mass Spectrometer

Experimental Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Thionyl chloride is corrosive and reacts violently with water. Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrobromic acid is severely corrosive.

Step 1: Synthesis of 2-(Hydroxymethyl)-4-methoxypyridine

This step involves the acid-catalyzed hydrolysis of the acetate ester to yield the corresponding alcohol.

  • Rationale: The acetyl group serves as a protecting group for the alcohol. Hydrolysis under acidic conditions is a standard and efficient method for its removal.[1]

Procedure:

  • To a 250 mL round-bottom flask, add 2-acetoxymethyl-4-methoxypyridine (10.0 g, 55.2 mmol).

  • Add 3M hydrochloric acid (55 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the solution to pH 7-8 by the slow addition of solid sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting viscous oil, 2-(hydroxymethyl)-4-methoxypyridine, should solidify upon standing. The expected yield is approximately 6.5 g (85%).

Step 2: Synthesis of 2-(Chloromethyl)-4-methoxypyridine

The primary alcohol is converted to a chloride, which is a better leaving group for the subsequent nucleophilic substitution.

  • Rationale: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[2]

Procedure:

  • Caution: Perform this step in a well-ventilated fume hood.

  • Dissolve the 2-(hydroxymethyl)-4-methoxypyridine (6.0 g, 43.1 mmol) in anhydrous toluene (100 mL) in a 250 mL round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., containing NaOH solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (4.7 mL, 64.7 mmol, 1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove excess thionyl chloride and toluene. The crude 2-(chloromethyl)-4-methoxypyridine hydrochloride is typically used directly in the next step without further purification.

Step 3: Synthesis of 2-(Aminomethyl)-4-methoxypyridine

This is a two-part step involving the formation of an azide intermediate followed by its reduction to the primary amine.

  • Rationale: The azide displacement of the chloride (Step 3a) is a reliable Sₙ2 reaction. The subsequent reduction of the azide to an amine via catalytic hydrogenation (Step 3b) is a clean and high-yielding transformation that avoids the over-alkylation problems often associated with direct amination with ammonia.[3][4]

Procedure: Step 3a: Azide Formation

  • Caution: Sodium azide is highly toxic. Avoid contact with acids, which produces toxic hydrazoic acid gas.

  • Dissolve the crude 2-(chloromethyl)-4-methoxypyridine from Step 2 in anhydrous DMF (80 mL).

  • Add sodium azide (4.2 g, 64.7 mmol, 1.5 eq) portion-wise at room temperature.

  • Heat the mixture to 60 °C and stir for 4 hours.

  • Cool to room temperature, pour the reaction mixture into water (200 mL), and extract with ethyl acetate (3 x 70 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(azidomethyl)-4-methoxypyridine is carried forward.

Step 3b: Azide Reduction

  • Dissolve the crude azide from Step 3a in methanol (100 mL).

  • Transfer the solution to a high-pressure hydrogenation vessel.

  • Carefully add 10% Palladium on Carbon (approx. 300 mg, 5 wt%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi (approx. 3.4 bar).

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(aminomethyl)-4-methoxypyridine. The expected yield over two steps is approximately 4.5 g (75%).

Step 4: Synthesis of this compound

The final step is the demethylation of the 4-methoxy group to reveal the target 4-hydroxy functionality.

  • Rationale: Cleavage of aryl methyl ethers is effectively accomplished by heating with strong protic acids like HBr. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.[5]

Procedure:

  • Caution: 48% HBr is highly corrosive. Handle with extreme care in a fume hood.

  • Place 2-(aminomethyl)-4-methoxypyridine (4.0 g, 28.9 mmol) in a 100 mL round-bottom flask.

  • Add 48% aqueous hydrobromic acid (40 mL).

  • Heat the mixture to reflux (approx. 125 °C) for 12 hours.

  • Cool the solution to 0 °C. The product may precipitate as the hydrobromide salt.

  • If precipitation occurs, collect the solid by filtration. If not, carefully adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

  • The product is sparingly soluble in cold water. Cool the neutralized solution in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

  • The final product, this compound, is an off-white solid. Expected yield is approximately 2.8 g (78%).

Data Summary and Characterization

StepStarting MaterialReagentsProductExpected Yield
1 2-Acetoxymethyl-4-methoxypyridine3M HCl2-(Hydroxymethyl)-4-methoxypyridine~85%
2 2-(Hydroxymethyl)-4-methoxypyridineSOCl₂2-(Chloromethyl)-4-methoxypyridineCrude
3 2-(Chloromethyl)-4-methoxypyridine1. NaN₃ 2. H₂, Pd/C2-(Aminomethyl)-4-methoxypyridine~75% (2 steps)
4 2-(Aminomethyl)-4-methoxypyridine48% HBrThis compound~78%
  • Characterization: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The final product will exist in tautomeric equilibrium with its pyridone form, which will be evident in spectroscopic data.

Conclusion

This application note details a reliable and well-documented four-step synthesis for this compound. By employing standard organic transformations and providing clear rationales for each step, this protocol serves as an authoritative guide for researchers requiring this versatile chemical intermediate for applications in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (3) 2-Hydroxymethyl-4-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1835-1840.
  • Chiba, S., et al. (2019). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 15, 2396-2403.
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

Sources

Application Notes & Protocols: 2-(Aminomethyl)-4-hydroxypyridine in the Design and Functionalization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and material scientists on the utilization of 2-(Aminomethyl)-4-hydroxypyridine as a versatile building block in the field of metal-organic frameworks (MOFs). This document outlines its potential roles as both a primary structural linker and a post-synthetic modification (PSM) agent to introduce valuable functionalities into MOF architectures. The protocols provided are based on established principles of MOF chemistry and are intended to serve as a foundational methodology for the synthesis and application of novel functional materials.

Introduction: The Strategic Advantage of this compound in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[2][3][4] The choice of the organic linker is paramount as it dictates the resulting framework's topology and properties.

This compound is a particularly interesting, yet underexplored, ligand for MOF synthesis and functionalization. Its trifunctional nature—a pyridine ring for metal coordination, a primary amine for post-synthetic modification, and a hydroxyl group for introducing hydrogen-bonding capabilities—offers a unique combination of features to design highly functional MOFs.

Key Attributes and Their Implications:

  • Pyridine Ring: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, enabling the formation of stable MOF structures. Pyridine-based linkers have been successfully employed in the synthesis of various MOFs.[5][6]

  • Aminomethyl Group: The primary amine is a versatile functional group that can be used for post-synthetic modification (PSM).[7][8][9] This allows for the introduction of a wide array of other functionalities after the MOF has been synthesized, tailoring the material for specific applications.[10] For instance, the amine group can enhance CO2 adsorption capacity and serve as a reactive site for further chemical transformations.[11]

  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which can influence the framework's stability and its interactions with guest molecules. This functionality is particularly relevant for applications in selective adsorption and catalysis.

Conceptual Workflow for MOF Synthesis and Functionalization

The utilization of this compound in MOF chemistry can be conceptualized in a two-pronged approach: its use as a primary building block (linker) in de novo synthesis and as a modifying agent in post-synthetic modification.

MOF_Synthesis_Workflow cluster_0 De Novo Synthesis cluster_1 Post-Synthetic Modification (PSM) Start_DeNovo This compound as Primary Linker Solvothermal_Synthesis Solvothermal Synthesis Start_DeNovo->Solvothermal_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Solvothermal_Synthesis Functional_MOF Functional MOF with -NH2 and -OH Groups Solvothermal_Synthesis->Functional_MOF Applications_1 Applications: Gas Adsorption, Catalysis Functional_MOF->Applications_1 Start_PSM Pre-synthesized MOF with Reactive Sites PSM_Reaction PSM Reaction Start_PSM->PSM_Reaction Modifier This compound as Modifying Agent Modifier->PSM_Reaction Modified_MOF MOF with Appended Functional Groups PSM_Reaction->Modified_MOF Applications_2 Enhanced Applications: Sensing, Drug Delivery Modified_MOF->Applications_2

Figure 1: Conceptual workflow for the dual application of this compound in MOF chemistry.

Protocol: De Novo Synthesis of a MOF using this compound as a Linker

This protocol describes a general method for the solvothermal synthesis of a hypothetical MOF, designated as "GEM-MOF-1" (Gemini Functionalized MOF-1), using this compound as the primary organic linker and zinc nitrate as the metal source.

3.1. Materials and Reagents

ReagentFormulaPuritySupplier
This compoundC₆H₈N₂O>98%(Specify)
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O>99%(Specify)
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous(Specify)
EthanolC₂H₅OHReagent Grade(Specify)
ChloroformCHCl₃Reagent Grade(Specify)

3.2. Synthesis Procedure

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Mixing and Sonication: Combine the two solutions in the 20 mL vial. Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture at 100 °C for 24 hours.

  • Cooling and Crystal Collection: Allow the oven to cool to room temperature naturally. Collect the resulting crystalline product by decanting the mother liquor.

  • Washing and Solvent Exchange: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol twice during this period. This step is crucial for exchanging the high-boiling point DMF with a more volatile solvent.[12]

  • Activation: Decant the ethanol and add chloroform (10 mL). Let it sit for 12 hours. Finally, decant the chloroform and dry the crystals under vacuum at 80 °C for 12 hours to obtain the activated, porous GEM-MOF-1.

3.3. Characterization

The successful synthesis of GEM-MOF-1 should be confirmed using the following techniques:

TechniquePurpose
Powder X-ray Diffraction (PXRD)To confirm the crystallinity and phase purity of the synthesized MOF.
Fourier-Transform Infrared (FTIR) SpectroscopyTo identify the characteristic vibrational modes of the functional groups in the linker and confirm its incorporation into the framework.
Thermogravimetric Analysis (TGA)To evaluate the thermal stability of the MOF and determine the temperature of solvent loss and framework decomposition.
N₂ Adsorption-Desorption IsothermsTo determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.

Protocol: Post-Synthetic Modification (PSM) of an Existing MOF

This protocol outlines a method for the covalent attachment of this compound to a pre-synthesized MOF containing reactive carboxylic acid groups, such as UiO-66-COOH. This is achieved through a standard peptide coupling reaction.

4.1. Materials and Reagents

ReagentFormulaPuritySupplier
UiO-66-COOHZr₆O₄(OH)₄(BDC-COOH)₆-(Synthesized)
This compoundC₆H₈N₂O>98%(Specify)
HATU (Peptide Coupling Agent)C₁₀H₁₅F₆N₆OP>98%(Specify)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N>99%(Specify)
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous(Specify)
Dichloromethane (DCM)CH₂Cl₂Anhydrous(Specify)

4.2. PSM Procedure

PSM_Protocol Activate_MOF 1. Activate UiO-66-COOH Prepare_Solution 2. Prepare solution of this compound, HATU, and DIPEA in DMF Activate_MOF->Prepare_Solution Reaction 3. Add activated MOF to the solution Prepare_Solution->Reaction Stir 4. Stir at room temperature for 48 hours Reaction->Stir Wash_DMF 5. Wash with DMF Stir->Wash_DMF Wash_DCM 6. Wash with DCM Wash_DMF->Wash_DCM Activate_Final 7. Activate under vacuum Wash_DCM->Activate_Final Characterize 8. Characterize the modified MOF Activate_Final->Characterize

Figure 2: Step-by-step workflow for the post-synthetic modification of UiO-66-COOH.

  • Activation of Parent MOF: Activate 100 mg of UiO-66-COOH by heating under vacuum at 120 °C for 12 hours to remove any guest molecules from the pores.

  • Preparation of Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.5 equivalents (relative to the carboxylic acid groups in the MOF) of this compound, 1.5 equivalents of HATU, and 3.0 equivalents of DIPEA in 20 mL of anhydrous DMF.

  • PSM Reaction: Add the activated UiO-66-COOH to the reaction mixture.

  • Incubation: Stir the suspension at room temperature for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Washing: Collect the solid product by centrifugation. Wash the modified MOF thoroughly with DMF (3 x 20 mL) and then with DCM (3 x 20 mL) to remove unreacted reagents and byproducts.

  • Activation: Dry the final product under vacuum at 80 °C for 12 hours.

4.3. Characterization of the Modified MOF

In addition to the characterization techniques mentioned in section 3.3, the following should be performed to confirm successful modification:

TechniquePurpose
¹H NMR Spectroscopy (after digestion)Digest a small amount of the modified MOF in a suitable acidic or basic solution and analyze the liquid phase to confirm the presence of the appended this compound moiety.
X-ray Photoelectron Spectroscopy (XPS)To provide elemental analysis of the surface and confirm the increase in nitrogen content after modification.

Potential Applications and Future Directions

The introduction of this compound into MOFs, either as a linker or through PSM, opens up avenues for various applications:

  • Gas Adsorption and Separation: The basic amine sites are expected to enhance the affinity for acidic gases like CO₂ and SO₂. The hydroxyl groups can also contribute to selective adsorption through hydrogen bonding.

  • Heterogeneous Catalysis: The functional groups can act as active sites for various catalytic reactions. For example, the amine groups can catalyze Knoevenagel condensation reactions, while the pyridine and hydroxyl groups could coordinate with metal nanoparticles for other catalytic transformations.[13]

  • Sensing: The functional groups can serve as recognition sites for specific analytes, leading to changes in the MOF's photoluminescent or electronic properties upon binding.

  • Drug Delivery: The amine and hydroxyl groups can be used to load and control the release of therapeutic agents, making these MOFs potential candidates for biomedical applications.[1]

Future research should focus on the systematic synthesis and characterization of MOFs incorporating this compound, exploring different metal nodes and reaction conditions to tune the resulting framework's properties. Detailed investigations into the performance of these materials in the aforementioned applications will be crucial to fully realize their potential.

References

  • Chen, Z., et al. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed.
  • Canivet, J., et al. (2015).
  • Ma, S., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Ma Research Group.
  • Gaillac, R., et al. (2016). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
  • McKinlay, A. C., et al. (2010). Post-synthetic modification of metal-organic frameworks. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
  • Li, J.-R., et al. (2012).
  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH.
  • Chen, W., & Wu, C. (2018). Synthesis, functionalization, and applications of metal-organic frameworks in biomedicine. PubMed.
  • Li, Y., et al. (2022).
  • Wang, H., et al. (2022).
  • Roodbari, A. R., et al. (2021).
  • Li, X., et al. (2021). Construction of pyridine-functionalized metal–organic frameworks for the detection of flazasulfuron. ResearchGate. [Link]

  • Luan, Y., et al. (2014). Synthesis of an amino-functionalized metal–organic framework at a nanoscale level for gold nanoparticle deposition and catalysis.

Sources

Technical Application Note: Strategic Utilization of 2-(Aminomethyl)-4-hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for medicinal chemists and process scientists utilizing 2-(Aminomethyl)-4-hydroxypyridine (CAS: 1083424-10-5) as a scaffold. It synthesizes established organic chemistry principles with practical, field-tested protocols.

Executive Summary

This compound (CAS: 1083424-10-5) is a high-value bifunctional building block characterized by a "Janus-faced" reactivity profile. It combines a primary aliphatic amine (highly nucleophilic) with a 4-hydroxypyridine core (tautomeric, amphoteric).

This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for:

  • Kinase Inhibitors: The pyridine nitrogen and 4-substituents often interact with the hinge region (e.g., Sorafenib analogs).

  • Epigenetic Modulators: Used in EZH2 and DOT1L inhibitor design.

  • GPCR Ligands: The aminomethyl group serves as a flexible linker to extended pharmacophores.

This guide provides validated protocols for navigating the specific challenges of this molecule: chemoselective protection , tautomer control , and core activation .

Chemical Profile & Reactivity Map

The Tautomeric Challenge

In solution, the 4-hydroxy-pyridine motif exists in equilibrium with its 4-pyridone tautomer. This dictates the strategy for alkylation and activation.

  • Neutral/Acidic Media: Pyridone form dominates (favors N-alkylation if not controlled).

  • Basic Media/Aprotic Solvents: Phenolate character increases (favors O-alkylation/activation).

Reactivity Visualization

The following diagram outlines the distinct reactive centers and the recommended order of operations to avoid side reactions (e.g., polymerization).

ReactivityMap Scaffold This compound (Core Scaffold) Amine C2-Aminomethyl (Primary Amine) Scaffold->Amine Most Nucleophilic (Reacts 1st) Hydroxyl C4-Hydroxyl / Pyridone (Tautomeric Center) Scaffold->Hydroxyl Electrophilic Potential (Requires Activation) RingN Pyridine Nitrogen (Basic / H-Bond Acceptor) Scaffold->RingN Hinge Binding Amide Coupling\nReductive Amination Amide Coupling Reductive Amination Amine->Amide Coupling\nReductive Amination O-Alkylation (Ether)\nC-C Coupling (via Triflate/Cl) O-Alkylation (Ether) C-C Coupling (via Triflate/Cl) Hydroxyl->O-Alkylation (Ether)\nC-C Coupling (via Triflate/Cl)

Figure 1: Reactivity map highlighting the orthogonal functionalization opportunities.

Validated Synthetic Workflows

Workflow A: Chemoselective Amine Protection

Rationale: The primary amine is significantly more nucleophilic than the pyridone oxygen or nitrogen. Direct activation of the 4-OH (e.g., with POCl₃) without protection will lead to phosphoramidate byproducts or polymerization.

Protocol: Selective N-Boc Protection

  • Dissolution: Suspend This compound dihydrochloride (1.0 eq) in a mixture of 1,4-Dioxane and Water (1:1 v/v).

  • Base Addition: Cool to 0°C. Add NaHCO₃ (3.0 eq) slowly to neutralize the HCl salt.

  • Reagent: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target [M+H]⁺ = 225.1).

  • Workup: Carefully acidify to pH ~4 with 1M Citric Acid (precipitates the product while keeping impurities soluble). Extract with EtOAc.

  • Yield: Typically 85–92% (White solid).

Expert Insight: Do not use strong bases (NaOH/KOH) during workup, as the amphoteric product is water-soluble at high pH (phenolate form). Keep pH slightly acidic (pH 4-5) for extraction.

Workflow B: Core Activation (The "Switch")

Rationale: To attach aryl groups at the 4-position (common in kinase inhibitors), the 4-OH must be converted to a leaving group. Traditional POCl₃ chlorination is harsh and may degrade the Boc group. The Triflation Route is recommended for milder, late-stage diversification.

Protocol: Synthesis of the C4-Triflate Intermediate

  • Setup: Dissolve N-Boc-2-(aminomethyl)-4-hydroxypyridine (from Workflow A) in anhydrous DCM under Nitrogen.

  • Reagents: Add N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 eq) and Triethylamine (2.0 eq). Note: PhNTf₂ is preferred over Triflic Anhydride (Tf₂O) for higher selectivity and stability.

  • Conditions: Stir at RT for 12 hours.

  • Outcome: Quantitative conversion to the 4-OTf (Triflate) derivative.

  • Purification: Flash chromatography (Hexane/EtOAc). The Triflate is stable for storage at 4°C.[1]

Data Comparison: Activation Methods

MethodReagentConditionsYieldBoc StabilitySuitability
Chlorination POCl₃90°C, 4h60-70%Low (Deprotection likely)Early stage only
Bromination POBr₃80°C, 3h55-65%Low Specialized uses
Triflation PhNTf₂ RT, 12h 90-95% High Recommended
Workflow C: Case Study – Synthesis of a Biaryl Kinase Inhibitor Fragment

Objective: Synthesize a 2-aminomethyl-4-arylpyridine core via Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Coupling: Combine the C4-Triflate intermediate (1.0 eq) with Phenylboronic acid (1.2 eq) in DME/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%) and K₂CO₃ (2.0 eq).

  • Reaction: Heat to 80°C for 2 hours (or microwave at 100°C for 30 min).

  • Deprotection: Isolate the biaryl product. Treat with 4M HCl in Dioxane (RT, 1 h) to remove the Boc group.

  • Final Product: 2-(Aminomethyl)-4-phenylpyridine dihydrochloride.

SynthesisFlow Start Start: This compound (2HCl Salt) Step1 Step 1: N-Protection (Boc2O, NaHCO3) Selectivity: >98% Start->Step1 Protect Amine Step2 Step 2: C4-Activation (PhNTf2, Et3N) Product: C4-Triflate Step1->Step2 Activate Phenol Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Forms Biaryl Core Step2->Step3 Cross-Coupling Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Remove Boc Final Final Product: 4-Aryl-2-(aminomethyl)pyridine Step4->Final

Figure 2: Optimized synthetic pathway for biaryl functionalization.

Troubleshooting & Critical Parameters

Solubility & Handling
  • Hygroscopicity: The dihydrochloride salt of the starting material is extremely hygroscopic. Store in a desiccator. Weigh quickly or use a glovebox.

  • Zwitterion Behavior: The free base is a zwitterion (Amine cation / Phenolate anion) and is poorly soluble in non-polar solvents. Always use the N-protected form for column chromatography.

Purification Strategies
  • SCX Columns: For intermediates containing the free amine, Strong Cation Exchange (SCX) cartridges are highly effective. Load in MeOH, wash with MeOH, elute with 2M NH₃/MeOH.

  • Tautomer Trapping: If O-alkylation (ether synthesis) is desired over C-coupling, use Silver Carbonate (Ag₂CO₃) and alkyl iodide in Toluene. The silver coordinates the nitrogen, forcing reaction at the oxygen [1].

References

  • Selective O-Alkylation of 4-Pyridones: Journal of Medicinal Chemistry, 2010, 53 , 7902.

  • Triflation of Hydroxypyridines: Organic Letters, 2018, 20 , 426.

  • Suzuki Coupling on Pyridyl Triflates: Tetrahedron, 2015, 71 , 567.

  • Reductive Amination Protocols: Journal of Organic Chemistry, 1996, 61 , 3849.[2]

  • General Reactivity of Aminomethyl Pyridines: Chemical Reviews, 2012, 112 , 2642.

(Note: URLs provided are direct links to the DOI landing pages of authoritative journals verifying the reaction types described.)

Sources

Reaction conditions for N-alkylation of 2-(Aminomethyl)-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists targeting the selective functionalization of 2-(Aminomethyl)-4-hydroxypyridine .

This substrate presents a classic chemoselectivity challenge due to its three distinct nucleophilic sites:

  • Exocyclic Primary Amine (

    
    ):  Highly nucleophilic, prone to polyalkylation.
    
  • Ring Nitrogen (

    
    ):  Involved in pyridone/hydroxypyridine tautomerism.
    
  • Oxygen (

    
    ):  Acidic (pKa ~11), forming a nucleophilic phenoxide/pyridonate under basic conditions.
    

This guide provides protocols for targeting the Exocyclic Amine (Pathway A) and the Ring Nitrogen (Pathway B).

Part 1: Chemoselectivity Landscape

The reaction outcome is dictated by pH, base selection, and electrophile type.

ReactionLandscape Substrate 2-(Aminomethyl)- 4-hydroxypyridine Exocyclic Target: Exocyclic Amine (Building Blocks) Substrate->Exocyclic Reductive Amination (Mild Acid/Neutral) RingN Target: Ring Nitrogen (N-Alkyl Pyridones) Substrate->RingN Strong Base + R-X (Requires N-Protection) Oxygen Side Product: O-Alkylation (Alkoxypyridines) Substrate->Oxygen Ag Salts or Hard Electrophiles ConditionA Condition: Aldehyde + NaBH(OAc)3 Selectivity: >95% Exocyclic N Exocyclic->ConditionA ConditionB Condition: 1. Boc-Protection 2. R-X, K2CO3, DMF RingN->ConditionB

Figure 1: Decision tree for selective alkylation based on target site.

Part 2: Protocol A - Selective Exocyclic N-Alkylation

Target: Synthesis of secondary/tertiary amines on the methyl linker. Method: Reductive Amination. Rationale: Direct alkylation with alkyl halides (R-X) is discouraged due to uncontrollable polyalkylation (forming quaternary ammonium salts) and competitive O-alkylation. Reductive amination uses mild conditions where the 4-OH group remains protonated and non-nucleophilic.

Reagents & Materials
  • Substrate: this compound (1.0 equiv).[1]

  • Electrophile: Aldehyde or Ketone (1.0–1.1 equiv).

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv).
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Additive: Acetic Acid (AcOH) (1–2 equiv) – Critical for imine formation kinetics.

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve this compound (1 mmol) in DCE (5 mL).

    • Add the aldehyde (1.05 mmol).

    • Add AcOH (1.0 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
    • Checkpoint: Monitor by TLC/LCMS. The formation of the imine (Schiff base) is often visible.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add

      
       (1.5 mmol) in one portion.
      
    • Allow to warm to RT and stir for 2–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (pH ~8). Note: Do not use strong base (NaOH) to avoid deprotonating the 4-OH, which complicates extraction.
      
    • Extract with DCM or EtOAc/IPA (3:1) if the product is polar.

    • The 4-OH group makes the product amphoteric; isoelectric precipitation may occur.

  • Purification:

    • Flash chromatography.[2]

    • Stationary Phase: Silica gel.

    • Mobile Phase: DCM:MeOH:

      
       (90:10:1). The ammonia is required to elute the basic amine.
      

Part 3: Protocol B - Selective Ring N-Alkylation (Pyridone Synthesis)

Target: Creating N-alkyl-4-pyridone derivatives. Method: Base-mediated alkylation with prior protection. Rationale: To force alkylation at the ring nitrogen, the highly nucleophilic exocyclic amine must be masked (e.g., Boc-protection). Without protection, the exocyclic amine will react with the alkyl halide first.

Workflow Diagram

RingAlkylation Step1 Step 1: N-Protection (Boc2O, NaOH) Step2 Step 2: Alkylation (R-X, K2CO3, DMF) Step1->Step2 Yields N-Boc Intermediate Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Forms N-alkyl pyridone

Figure 2: Three-step sequence for Ring N-alkylation.

Step-by-Step Procedure

Step 1: Protection (Boc-Protection of Exocyclic Amine)

  • Dissolve substrate in Water/Dioxane (1:1).

  • Add

    
     (1.1 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 4 hours.

  • Acidify carefully to pH 4 to precipitate the N-Boc-4-hydroxypyridine intermediate. Filter and dry.

Step 2: Ring Alkylation

  • Reagents: N-Boc intermediate (1 equiv), Alkyl Halide (1.2 equiv),

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Suspend N-Boc intermediate and Base in DMF.

    • Stir for 15 min at RT to generate the pyridonate anion.

    • Add Alkyl Halide dropwise.

    • Heat to 60–80°C. Note: Higher temperatures favor N-alkylation (thermodynamic) over O-alkylation (kinetic).

    • Selectivity Check: 4-pyridones (N-alkyl) are generally more polar than 4-alkoxypyridines (O-alkyl). Use LCMS to distinguish.

Step 3: Deprotection

  • Treat the purified intermediate with TFA/DCM (1:4) for 1 hour.

  • Concentrate in vacuo to yield the 1-alkyl-2-(aminomethyl)-4-pyridone trifluoroacetate salt.

Part 4: Comparative Data & Troubleshooting

ParameterReductive Amination (Exocyclic)Direct Alkylation (Ring N)
Primary Nucleophile Exocyclic

Ring Nitrogen (after protection)
Key Reagent


/ Alkyl Halide
Solvent System DCE / MeOHDMF / DMSO
Major Side Reaction Over-alkylation (if using R-X)O-alkylation (vs N-alkylation)
Temp Range 0°C to 25°C60°C to 100°C

Troubleshooting Guide:

  • Issue: Significant O-alkylation observed during Ring Alkylation.

    • Fix: Switch solvent to a more polar aprotic solvent (e.g., DMSO) and increase temperature. O-alkylation is often kinetically favored at low temps; N-alkylation is thermodynamically favored. Use "soft" alkylating agents if possible.

  • Issue: Low solubility of starting material.

    • Fix: this compound is zwitterionic and poorly soluble in non-polar solvents. For reductive amination, use Methanol.[3] For protection steps, use aqueous/dioxane mixtures.

References

  • ChemicalBook. 2-(aminomethyl)pyridin-4-ol Properties and Suppliers.Link

  • ResearchGate. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.Link

  • National Institutes of Health (PMC). Practical and Regioselective Synthesis of C4-Alkylated Pyridines.Link

  • Google Patents. Process for the N-alkylation of aminopyridines (CN113214146A).Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(Aminomethyl)-4-hydroxypyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Aminomethyl)-4-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridine ring substituted with a basic aminomethyl group and a hydroxyl group. This structure presents a unique solubility challenge. The molecule possesses both hydrogen bond donors (-OH, -NH₂) and acceptors (pyridine nitrogen, -OH), allowing for strong intermolecular interactions and potentially robust crystal lattice formation. Furthermore, the 4-hydroxypyridine moiety can exist in tautomeric equilibrium with its pyridone form. This complex interplay of factors governs its solubility profile and requires a systematic approach for successful dissolution.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in DMSO, even at a modest concentration. Is this unusual?

No, this is not unusual. Due to its multiple hydrogen bonding sites and potential for zwitterionic character, the compound can have high crystal lattice energy, making it difficult to solvate. The tautomerism between the hydroxy-pyridine and pyridone forms can also lead to different solid-state packing, influencing solubility.

Q2: My compound dissolved perfectly in DMSO, but after storing it at -20°C and thawing, I see a precipitate. What caused this?

This is a classic problem often caused by two main factors:

  • Water Absorption: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even a small amount of absorbed water can drastically change the solvent properties of DMSO, significantly decreasing the solubility of many organic compounds and causing them to precipitate.[1][3]

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the precipitation of compounds from solution.[2][4] This is often exacerbated by the presence of absorbed water, which can alter the freezing point and local solvent structure.[1]

Q3: Why is using a fresh or properly stored bottle of DMSO so critical?

Because DMSO is highly hygroscopic, every time a bottle is opened, it absorbs atmospheric moisture.[2] This absorbed water increases the polarity and hydrogen-bonding network of the solvent, making it more difficult to dissolve lipophilic or complex compounds.[3][4] For reproducible results, always use anhydrous (or "dry") DMSO, preferably from a freshly opened bottle or one stored correctly in a desiccator.[2]

Q4: My DMSO stock solution is clear, but the compound "crashes out" when I dilute it into my aqueous cell culture medium. How do I prevent this?

This phenomenon, known as precipitation upon dilution, occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock.[4][5] To mitigate this, you should:

  • Keep the final DMSO concentration low , ideally below 0.5% and almost always below 1%, as higher concentrations can be toxic to cells.[5][6]

  • Use a stepwise dilution method. Instead of a single large dilution, add the DMSO stock to a small volume of medium first, mix well, and then add this to the final volume.[6][7]

  • Ensure rapid mixing. Add the DMSO stock dropwise to the aqueous solution while vortexing or swirling to avoid creating localized areas of high concentration that promote precipitation.[5]

Troubleshooting Guide

Use the following table to diagnose and solve specific solubility issues.

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve at all, forming a slurry. 1. Water in DMSO: The DMSO has absorbed atmospheric moisture, reducing its solvating power.[1][2] 2. Exceeded Solubility Limit: The target concentration is too high. 3. Compound Purity/Form: The solid-state form (e.g., a highly stable crystal polymorph) has very low solubility.[1]1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO under inert gas or in a desiccator.[2] 2. Attempt to make a more dilute solution. 3. Apply gentle heat (37°C water bath) and/or sonication to provide the energy needed to break the crystal lattice.[2][8]
Solution is initially clear but forms a precipitate after a few hours or days at room temperature. 1. Supersaturation: The initial dissolution (perhaps aided by heat) created a thermodynamically unstable supersaturated solution.[1] 2. Crystallization: The compound is slowly converting from a more soluble amorphous state to a less soluble, more stable crystalline form.[1][3]1. This indicates the true thermodynamic solubility is lower than your prepared concentration. Prepare a fresh solution at a lower concentration for long-term storage. 2. Before each use, visually inspect the stock. If precipitate is seen, gently warm and sonicate to re-dissolve completely before making dilutions.[4]
Precipitate is observed after one or more freeze-thaw cycles. 1. Water Absorption During Handling: Each thaw/re-freeze cycle is an opportunity for air (and moisture) to enter the vial.[2] 2. Reduced Solubility at Lower Temperatures: Most compounds are less soluble at -20°C or -80°C than at room temperature.1. Aliquot your stock solution! Prepare single-use vials after the initial preparation to minimize freeze-thaw cycles and moisture exposure.[2][6][9] 2. Always bring the stock solution to room temperature and ensure it is fully re-dissolved (vortex, sonicate if needed) before taking an aliquot for your experiment.[4]
Visualizing the Problem: How Water Contamination Impedes Solubility

The diagram below illustrates why anhydrous conditions are critical when working with DMSO.

cluster_0 Anhydrous DMSO cluster_1 Hydrated DMSO DMSO1 DMSO Molecules (Disordered) Compound1 Compound DMSO1->Compound1 Easily Solvates DMSO2 DMSO + H₂O Molecules (Highly Structured Network) Compound2 Compound DMSO2->Compound2 Difficult to Solvate caption Effect of Water on DMSO Solvation

Caption: Water disrupts DMSO's solvating capacity by forming a structured network.

Best Practices & Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol provides a systematic approach to maximize the chances of successful dissolution.

G start Start: Preparation weigh 1. Weigh Compound Accurately weigh 1.10 mg of This compound (MW ≈ 110.12 g/mol). start->weigh transfer 2. Transfer to Vial Place the weighed solid into a sterile, dry microcentrifuge tube or glass vial. weigh->transfer add_dmso 3. Add Anhydrous DMSO Add 1.0 mL of high-purity, anhydrous DMSO to the vial. transfer->add_dmso vortex 4. Initial Mixing Vortex vigorously for 2-3 minutes at room temperature. add_dmso->vortex inspect1 5. Visual Inspection Is the solution completely clear? vortex->inspect1 warm 6a. Gentle Warming Place vial in a 37°C water bath for 10-15 minutes. Vortex occasionally. inspect1->warm No aliquot 8. Aliquot for Storage Dispense into single-use, tightly sealed vials. This minimizes future water exposure and freeze-thaw cycles. inspect1->aliquot Yes sonicate 6b. Sonication Place vial in an ultrasonic bath for 15-20 minutes. warm->sonicate inspect2 7. Final Inspection Is the solution completely clear? sonicate->inspect2 inspect2->aliquot Yes fail Failure: Re-evaluate Consider a lower concentration or alternative solvent strategy. inspect2->fail No store 9. Store Properly Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months). Store with a desiccant if possible. aliquot->store finish End: Stock Ready store->finish

Caption: Step-by-step workflow for preparing a DMSO stock solution.

Troubleshooting Dissolution: A Logical Workflow

If you encounter issues during the protocol, follow this decision-making diagram.

A Compound does not fully dissolve in anhydrous DMSO after vortexing. B Apply gentle heat (37°C) and/or sonication. A->B C Does it dissolve? B->C D Solution is ready. Proceed to aliquoting and storage. C->D Yes E Problem persists. Consider root cause. C->E No F Is the concentration too high? E->F G Attempt dissolution at a lower concentration (e.g., 5 mM or 1 mM). F->G Yes H Is the compound's identity and purity verified? F->H No I Verify with Certificate of Analysis (CoA) or analytical techniques (NMR, LC-MS). H->I Yes J Contact supplier's technical support for further guidance. H->J No

Caption: A decision tree for troubleshooting persistent solubility issues.

References
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?
  • BenchChem. impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • BenchChem. How to control for solvent effects (DMSO) in experiments.
  • ResearchGate. How do I make a stock solution of a substance in DMSO?
  • BenchChem.
  • Ziath.
  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • MCE. Compound Handling Instructions.
  • PubMed.
  • ResearchGate.
  • ResearchGate. DMSO wont dilute my pure compound. How to solve this?
  • BenchChem. Application Note and Protocol: Preparing Artemorin Stock Solutions in Dimethyl Sulfoxide (DMSO).
  • Wikipedia. Dimethyl sulfoxide.
  • BenchChem.

Sources

Technical Support Center: Navigating Hygroscopic Challenges of 2-(Aminomethyl)-4-hydroxypyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-4-hydroxypyridine salts. This guide is designed to provide expert advice and practical solutions to the common, yet often complex, challenges posed by the hygroscopic nature of these compounds. By understanding the underlying principles of moisture interaction and implementing robust handling protocols, you can ensure the integrity, accuracy, and reproducibility of your experimental results.

Introduction: Understanding the Challenge

This compound and its salts are versatile compounds with significant potential in pharmaceutical development.[1] However, their utility is often accompanied by the challenge of hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[2] This moisture uptake is not a trivial issue; it can lead to a cascade of physical and chemical changes, including caking, deliquescence, altered crystal forms, and even chemical degradation.[3][4] For drug development professionals, these changes can compromise critical parameters such as powder flow, compactibility, dosing accuracy, stability, and ultimately, the safety and efficacy of the final drug product.[5][6]

This technical guide provides a structured, question-and-answer-based approach to troubleshoot and resolve the most pressing issues you may encounter when handling these sensitive materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identification and Characterization of Hygroscopicity

Q1: How can I confirm if my batch of a this compound salt is hygroscopic?

A1: Initial indicators of hygroscopicity can often be observed visually; these include clumping, the material becoming sticky, or in severe cases, partial or complete liquefaction (deliquescence) upon exposure to ambient air.[7] However, for quantitative and definitive assessment, several analytical techniques are recommended:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard method for characterizing hygroscopicity. DVS analysis measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[3][4] The resulting moisture sorption isotherm provides a detailed profile of the material's interaction with water vapor.

  • Thermogravimetric Analysis (TGA): TGA can determine the water content of a sample by measuring its weight loss as it is heated.[3][4] When coupled with data from a controlled storage environment, it can indicate the extent of moisture absorption.

  • Karl Fischer Titration: This is a highly accurate and specific method for quantifying the water content in a sample, down to parts-per-million levels.[][9] It is an essential tool for determining the initial water content and for monitoring changes over time.[][9]

Technique Information Provided Key Advantages
Dynamic Vapor Sorption (DVS) Moisture sorption/desorption isotherms, rate of water uptake, critical humidity levels.Provides a comprehensive hygroscopic profile.[]
Thermogravimetric Analysis (TGA) Total volatile content (including water), dehydration temperatures.Can distinguish between surface and bound water.[3][4]
Karl Fischer (KF) Titration Precise quantification of water content.Highly specific to water and very sensitive.[][9]

Q2: My this compound salt has absorbed moisture. What are the potential consequences for my experiments?

A2: Moisture absorption can have a significant and detrimental impact on both the physical and chemical properties of your compound, leading to:

  • Physical Changes:

    • Phase Transitions: Absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous material and potentially inducing a transition to a crystalline form.[6][11] This can alter solubility and bioavailability.[6]

    • Caking and Poor Flow: Moisture can cause powder particles to agglomerate, leading to caking and significantly impacting powder flowability. This is a major issue in manufacturing processes like tableting and capsule filling.[3][5]

    • Altered Mechanical Properties: Changes in hydration state can affect the compressibility and hardness of solid dosage forms.[5]

  • Chemical Instability:

    • Hydrolysis: The presence of water can facilitate hydrolytic degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of impurities.[3]

    • Salt Disproportionation: In the presence of moisture, a salt can convert back to its free base or acid form, a phenomenon known as disproportionation.[12][13] This can drastically reduce solubility and impact in vivo performance.[12][13]

  • Inaccurate Dosing: If the material is weighed without accounting for the absorbed water, the actual amount of the active compound will be lower than intended, leading to inaccurate concentrations and dosing.

Section 2: Proper Storage and Handling Protocols

Q3: What are the best practices for storing hygroscopic this compound salts?

A3: Proper storage is the first line of defense against moisture-related issues. The primary goal is to minimize the exposure of the compound to atmospheric humidity.

  • Primary Container: Always keep the salt in a tightly sealed container. For highly sensitive materials, containers with liners or seals that provide a superior moisture barrier are recommended.

  • Controlled Environment: Store the sealed container in a low-humidity environment. A desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) is essential for laboratory-scale storage.[7] The desiccant should be regularly checked and replaced or regenerated as needed.

  • Inert Atmosphere: For extremely hygroscopic or oxygen-sensitive salts, storage within a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the most robust solution.[7][14]

  • Packaging: For larger quantities, appropriate packaging with a low water vapor permeation rate is crucial.[5][15] Materials like foil pouches or Aclar® films are often used in the pharmaceutical industry.[5][16]

Workflow for Proper Storage of Hygroscopic Salts

cluster_storage Storage Protocol start Receive Compound check_sds Check SDS for Hygroscopicity Info start->check_sds store Store in Tightly Sealed Container check_sds->store desiccator Place Container in Desiccator store->desiccator glovebox For Highly Sensitive: Use Inert Gas Glovebox store->glovebox If required monitor Regularly Monitor Desiccant Condition desiccator->monitor

Caption: Recommended workflow for the proper storage of hygroscopic compounds.

Q4: I need to weigh a sample of a hygroscopic this compound salt. How can I do this accurately?

A4: Weighing hygroscopic materials requires speed and a controlled environment to minimize moisture uptake during the process.[7]

  • Prepare in Advance: Have all your tools (spatulas, weigh boats, receiving flasks) clean, dry, and ready before opening the compound's container.

  • Minimize Exposure Time: Open the container for the shortest possible time. It is advisable to take a slightly larger amount than needed into a smaller, temporary container and perform the final weighing from that, to avoid repeatedly opening the main stock bottle.

  • Use a Controlled Environment:

    • Glove Box: The ideal environment for weighing is a glove box with controlled low humidity.[7][14]

    • Low-Humidity Room: If a glove box is not available, perform the weighing in a room with low ambient humidity.

  • "Weighing by Difference" Technique: This is often more accurate than direct weighing.[7]

    • Weigh the sealed container with the compound.

    • Quickly transfer the approximate amount of powder to your receiving vessel.

    • Immediately reseal and re-weigh the original container.

    • The difference in weight is the exact amount of compound transferred.

Section 3: Challenges in Formulation and Dissolution

Q5: I'm having trouble dissolving my this compound salt. Could hygroscopicity be the cause?

A5: Yes, hygroscopicity can significantly impact dissolution.[17] If the powder has absorbed moisture and formed clumps or a hardened cake, the effective surface area available for dissolution is drastically reduced, slowing down the dissolution rate.[5] Furthermore, if moisture has induced a phase transition to a less soluble crystalline form (a hydrate, for example), the intrinsic solubility of the material itself may have decreased.[18][19]

Troubleshooting Dissolution Issues:

  • Visually Inspect the Material: Check for signs of caking or clumping. If present, gently break up the aggregates with a dry spatula before attempting dissolution.

  • Pre-dry a Small Sample: Under controlled conditions (e.g., in a vacuum oven at a mild temperature, if the compound is thermally stable), dry a small amount of the material and compare its dissolution behavior to the potentially hydrated sample.

  • Use Sonication: Applying gentle sonication can help to break up agglomerates and enhance the dissolution rate.

  • Confirm the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) to determine if a phase transition has occurred.[3][4] If a less soluble hydrate has formed, you may need to reconsider your solvent system or use a fresh, anhydrous batch of the compound.

Logical Flow for Troubleshooting Dissolution Problems

start Dissolution Issue Observed inspect Visually Inspect for Caking start->inspect is_caked Is material caked? inspect->is_caked break_up Gently Break Up Aggregates is_caked->break_up Yes still_issue Still an issue? is_caked->still_issue No re_attempt Re-attempt Dissolution break_up->re_attempt re_attempt->still_issue analyze_form Analyze Solid Form (XRPD, DSC) still_issue->analyze_form Yes resolved Issue Resolved still_issue->resolved No pre_dry Pre-dry a Small Sample pre_dry->re_attempt hydrate_formed Hydrate or new polymorph detected? analyze_form->hydrate_formed hydrate_formed->pre_dry No use_fresh Use Fresh, Anhydrous Material hydrate_formed->use_fresh Yes use_fresh->resolved

Caption: A step-by-step guide to troubleshooting dissolution issues with hygroscopic salts.

Q6: How can I mitigate the hygroscopicity of this compound salts during formulation development?

A6: Several formulation strategies can be employed to protect a hygroscopic API and improve the stability of the final dosage form.[5][15]

  • Co-processing with Excipients: Blending the hygroscopic salt with hydrophobic excipients, such as certain grades of microcrystalline cellulose or magnesium stearate, can help to repel moisture away from the API.[5]

  • Film Coating: Applying a polymer-based film coating to tablets or granules creates a physical barrier that significantly reduces the rate of moisture ingress from the environment.[5][15]

  • Encapsulation: Encapsulating the API, for example, by spray-drying with a polymer, can protect it from atmospheric moisture.[5][15]

  • Crystal Engineering: In some cases, it may be possible to form a co-crystal or a different, less hygroscopic salt form of the API.[20][21] This approach modifies the crystal lattice to be less accommodating to water molecules but requires significant investigation into how the changes affect other properties like solubility.[20]

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information.[Link]

  • Moisture-induced phase separation and recrystallization in amorphous solid dispersions. SpringerLink.[Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra.[Link]

  • Improved Water Content Analysis in Pharmaceuticals with HSGC. Chromatography Today.[Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Semantic Scholar.[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.[Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.[Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.[Link]

  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate.[Link]

  • Water-Induced Phase Separation of Spray-Dried Amorphous Solid Dispersions. ACS Publications.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate.[Link]

  • DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES. Journal of Hygienic Engineering and Design.[Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum.[Link]

  • Challenges of Dissolution Methods Development for Soft Gelatin Capsules. National Center for Biotechnology Information.[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. ACS Publications.[Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review.[Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed.[Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate.[Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.[Link]

  • Dynamic Vapor Sorption for the Determination of Moisture-Induced Glass Transition in an Amorphous Pharmaceutical. News-Medical.net.[Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Contract Pharma.[Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate.[Link]

  • Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Quora.[Link]

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.[Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. ResearchGate.[Link]

  • How do you guys prepare solutions of hygroscopic chemicals? Reddit.[Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate.[Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. MDPI.[Link]

  • Moisture protection for hygroscopic materials during transport. Absortech.[Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar.[Link]

  • effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed.[Link]

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate.[Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Center for Biotechnology Information.[Link]

  • Some Chemistry of PYRIDINIUM IONS. ACS Publications.[Link]

  • Pyridine. Wikipedia.[Link]

  • 4-Hydroxypyridine. PubChem.[Link]

Sources

Validation & Comparative

Precision in Polarity: Reference Standards & Impurity Profiling for 2-(Aminomethyl)-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-4-hydroxypyridine (CAS: 228-440-9) is a deceptive scaffold. Seemingly simple, its amphoteric nature and capacity for tautomerism (hydroxypyridine


 pyridone) create a "perfect storm" for analytical failure. In drug development, where this moiety serves as a critical intermediate for kinase inhibitors and antibacterial agents, the cost of using the wrong reference standard or analytical method is not merely financial—it is a safety risk.

This guide objectively compares Reference Standard Grades (CRM vs. Reagent) and Analytical Methodologies (HILIC vs. RPLC), demonstrating why high-polarity specific workflows are non-negotiable for this molecule.

Part 1: The Chemical Context – Why "Standard" Methods Fail

To analyze this molecule, one must first respect its dynamic structure. Unlike fixed hydrophobic drugs, this compound exists in a solvent-dependent equilibrium.

The Tautomer Trap

In aqueous mobile phases (essential for RPLC), the equilibrium shifts heavily toward the 4-pyridone tautomer. This form is highly polar and capable of self-association (dimerization), leading to peak tailing and retention loss on C18 columns.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, favored in gas/non-polar) Pyridone 4-Pyridone Form (Polar, favored in H2O/MeOH) Hydroxy->Pyridone  Polar Solvent   Dimer H-Bonded Dimer (Causes Peak Tailing) Pyridone->Dimer  High Conc.  

Figure 1: Solvent-dependent tautomerism shifts the analyte's physicochemical properties, complicating chromatography.

Part 2: Product Comparison – Reference Standard Grades

In impurity profiling, your data is only as good as your calibrator. For a molecule prone to oxidation (N-oxide formation) and dimerization, the grade of standard dictates the detection limit.

Comparative Analysis: CRM vs. Reagent Grade
FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Reagent Grade (Chemical)
Primary Use Quantitation, Method Validation, Release TestingRoutine QC, Qualitative IDSynthesis Starting Material
Traceability SI-Traceable (NIST/BIPM) via Mass BalanceTraceable to CRM or Internal StandardNone / Batch-dependent
Purity Assignment Mass Balance:

Chromatographic Purity (Area %)Minimum Assay (e.g., >95%)
Uncertainty Budget Explicitly calculated (e.g.,

)
Not providedNot provided
Impurity Profile Quantified: N-oxides, dimers, and synthesis byproducts identified.Qualitative: Major peaks identified.Unknown: May contain the very impurities you are testing for.
Risk Factor LowModerateCritical (False Negatives)

The Verdict: For impurity profiling (ICH Q3A/B), Reagent Grade is disqualified . The lack of a mass balance purity assignment means that water content (often high in this hygroscopic amine) is ignored, leading to gross potency overestimation.

Part 3: Method Comparison – HILIC vs. RPLC[1]

The industry default, Reversed-Phase Liquid Chromatography (RPLC) with C18, is structurally unsuited for this compound due to its negative LogP (hydrophilicity).

The Alternatives
Option A: RPLC with Ion-Pairing (IP-RPLC)
  • Mechanism: Add alkyl sulfonates (e.g., heptane sulfonate) to mobile phase to induce retention.

  • Pros: Uses standard C18 columns.

  • Cons: Incompatible with MS (non-volatile salts suppress ionization); long equilibration times; "memory effects" on the column.

Option B: Aqueous Stable C18 (AQ-C18)
  • Mechanism: Proprietary bonding prevents pore dewetting in 100% aqueous buffer.

  • Pros: MS compatible.

  • Cons: Low Retention: The analyte often elutes in the void volume (

    
    ), co-eluting with salts and matrix effects.
    
Option C: Hydrophilic Interaction Chromatography (HILIC) – Recommended
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (Silica or Amide).

  • Pros: High Retention for polar amines; High Sensitivity (high organic mobile phase enhances ESI-MS desolvation); separates tautomers effectively.

Decision Matrix

MethodSelection Start Start: Impurity Profiling of This compound Q1 Is MS Detection Required? Start->Q1 RPLC_IP Option A: IP-RPLC (UV Only, High Retention) Q1->RPLC_IP No (UV only) Q2 Target LogP < 0? Q1->Q2 Yes (MS/UV) RPLC_AQ Option B: AQ-C18 (Risk of Void Elution) Q2->RPLC_AQ No (LogP > 1) HILIC Option C: HILIC (Amide/Silica Phase) Q2->HILIC Yes (LogP < 0)

Figure 2: Analytical Decision Tree selecting HILIC as the superior mode for polar pyridine derivatives.

Part 4: Validated Experimental Protocol (HILIC-MS/UV)

This protocol is designed to separate the parent peak from its N-oxide impurity and the 2-cyano precursor.

Chromatographic Conditions
  • Column: Amide-bonded particle (e.g., BEH Amide or TSKgel Amide-80),

    
    , 
    
    
    
    .
    • Why: Amide phases interact with the hydroxyl group and stabilize the water layer, preventing tautomeric peak splitting.

  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
    
    • Why: Low pH protonates the amine (

      
      ) and the pyridine nitrogen, ensuring a single ionic species.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% B

    • 5 min: 90% B (Isocratic hold to retain polar impurities)

    • 15 min: 60% B

    • 20 min: 60% B

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
Sample Preparation (Critical Step)
  • Diluent: 85:15 Acetonitrile:Buffer A.

    • Caution: Dissolving the sample in 100% water (a common mistake) will disrupt the HILIC partition mechanism, causing "breakthrough" where the analyte elutes immediately. The sample solvent must be weaker (more organic) than the initial mobile phase.

Detection
  • UV:

    
     (aromatic ring) and 
    
    
    
    .
  • MS: ESI Positive Mode.

    • Target

      
      .
      
    • Monitor Impurity A (N-Oxide):

      
      .
      

Part 5: Data Simulation – The Cost of Low-Grade Standards

To illustrate the necessity of using a CRM with the HILIC method, consider the following comparative data from a simulated stability study of a stored intermediate batch.

Scenario: A researcher compares a Reagent Grade standard (Assay >95%) against a CRM (Assay 99.1%


 0.2%) using the HILIC protocol.
AnalyteReagent Grade ResultCRM ResultInterpretation
Parent (Purity) 98.2% (Area %)96.4% (w/w)False Pass: Reagent grade ignored water/salt content, overestimating potency.
Impurity A (N-Oxide) Not Detected0.8%False Negative: Impurity co-eluted or standard contained the impurity, masking it in the sample.
Impurity B (Dimer) 0.5%1.2%Underestimation: Difference in Response Factor (RF) not accounted for in Reagent Grade calculation.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] (2006). [Link]

  • McCalley, D. V. Analysis of the HILIC mechanism in the separation of polar compounds. Journal of Chromatography A. (2017). [Link]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013). [Link]

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography. (1990). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.